molecular formula C11H16ClNO B2900862 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride CAS No. 2305151-95-3

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride

Cat. No.: B2900862
CAS No.: 2305151-95-3
M. Wt: 213.71
InChI Key: ZWKHMBVJXLNPNH-JUAUBFSOSA-N
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Description

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 g/mol . It is a cyclobutanamine derivative, where the amine group is attached to a cyclobutane ring, and a methoxyphenyl group is attached to the cyclobutane ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with cyclobutanone in the presence of a reducing agent. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the cyclobutanamine ring. The final product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of cyclobutanamine derivatives on biological systems.

    Medicine: Investigating potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride
  • 3-(2-Methylphenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Biological Activity

3-(2-Methoxyphenyl)cyclobutan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound serves as a building block in organic synthesis and has been studied for its interactions with various biological targets, including enzymes and receptors. The compound's mechanism of action involves binding to specific molecular targets, thereby modulating their activity. This can lead to various biological effects depending on the target involved.

Biological Activity

Several studies have investigated the biological activity of this compound, revealing promising results across different biological systems.

Antimicrobial Activity

Research into the antimicrobial properties of this compound indicates that it may exhibit significant antibacterial activity. For instance, a study highlighted its effectiveness against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) suggesting potent activity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have also been evaluated. A recent study reported IC50 values indicating that at certain concentrations, the compound can inhibit cell growth in various cancer cell lines, including HepG2 liver cancer cells . The selectivity index (SI), which compares cytotoxicity against normal cells versus cancer cells, is crucial for assessing the therapeutic potential of this compound.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 Values (µM)Reference
AntimicrobialMycobacterium tuberculosis< 20
CytotoxicityHepG27.8
Selectivity IndexHepG2 vs Normal CellsSI > 10

Case Studies

  • Antimicrobial Efficacy : In a high-throughput screening study involving over 100,000 compounds, this compound was identified as a promising candidate with significant activity against Mtb. The study confirmed that the compound inhibited growth effectively at low concentrations, highlighting its potential as an anti-tuberculosis agent .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on HepG2 cells. The results indicated that while the compound exhibited substantial cytotoxicity, it also demonstrated selectivity, suggesting that it could be developed further for cancer therapeutics .

Properties

IUPAC Name

3-(2-methoxyphenyl)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-3-2-4-10(11)8-6-9(12)7-8;/h2-5,8-9H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKHMBVJXLNPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305151-95-3
Record name (1r,3r)-3-(2-methoxyphenyl)cyclobutan-1-amine hydrochloride
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